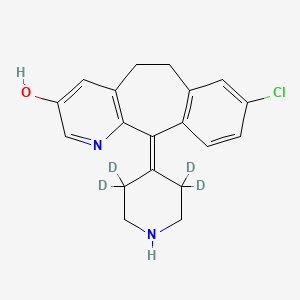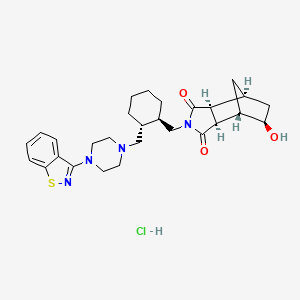
Thyroxine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyroxine-13C6 is a thyroxine molecule labeled with 13 carbon isotopes . Thyroxine is a hormone secreted by the thyroid gland, which plays an important role in the body’s growth, development, metabolism, and energy regulation .
Synthesis Analysis
The preparation method of Thyroxine-13C6 is usually obtained by chemical synthesis or Biological Synthesis . The method of chemical synthesis involves the introduction of a compound containing the 13C isotope into the structure of thyroxine .Molecular Structure Analysis
The empirical formula of Thyroxine-13C6 is 13C6C9H11I4NO4 . Its molecular weight is 782.83 .Chemical Reactions Analysis
Thyroxine-13C6 is used in LC-MS/MS-based experiments for the quantitation of the free and total thyroid hormones and their metabolites in serum .Physical And Chemical Properties Analysis
Thyroxine-13C6 is a liquid and is stored at a temperature of -20°C . It is used as a certified reference material .Applications De Recherche Scientifique
Quantitative Analysis in Clinical Research
Thyroxine-13C6 is used in Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) for the quantitative analysis of thyroid hormones and their metabolites in serum . This method is particularly useful for clinical research as it allows for the rapid analysis of multiple analytes of similar and different structures and physicochemical properties .
Determination of Hyper- or Hypothyroidism
Thyroxine-13C6 can be used as an internal standard for the quantitation of free and total T4 serum levels by LC-MS/MS . This helps in the determination of hyper- or hypothyroidism and monitoring treatment with synthetic thyroid hormones .
3. Research on Thyroid Hormones and Metabolites Thyroxine-13C6 is used in research studies to evaluate various columns and solvent combinations as well as simple and easy sample preparation techniques . This helps in developing an LC-MS/MS analytical method that can demonstrate the chromatographic separation, detection, and quantification of thyroid hormones and their metabolites .
Gas Chromatography (GC)
Thyroxine-13C6 is suitable for gas chromatography (GC), a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Liquid Chromatography (LC)
Thyroxine-13C6 is also suitable for liquid chromatography (LC), a technique used to separate a sample into its individual parts . This separation occurs based on the interactions of the sample with the mobile and stationary phases .
Certified Reference Material
Thyroxine-13C6 is used as a certified reference material . Certified Reference Materials (CRMs) are controls or standards used to check the quality and traceability of products .
Safety And Hazards
Orientations Futures
Thyroxine-13C6 has important application value in scientific research. It can be used to study the synthetic and metabolic pathways of thyroxine and to gain insight into the body’s thyroid function . In addition, it can also be used as a stable isotope tracer for the study of energy metabolism, protein synthesis, and other biochemical processes .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i4+1,5+1,7+1,8+1,9+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-DOEZJOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I)I)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thyroxine-13C6 | |
Q & A
Q1: What is the role of Thyroxine-13C6 in the proposed FT4 reference measurement procedure?
A1: Thyroxine-13C6 is used as an internal standard in the liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis of FT4 []. Internal standards are crucial in analytical chemistry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the measurements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)







